molecular formula C16H13Cl4N3OS B11992238 3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide

3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide

Cat. No.: B11992238
M. Wt: 437.2 g/mol
InChI Key: DNKXRGQBJQEZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide is a complex organic compound with the molecular formula C16H13Cl4N3OS This compound is notable for its unique structure, which includes a benzamide core substituted with chloro and trichloro groups, as well as a phenyl-thioureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)-ethyl]-benzamide
  • 2-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide
  • N-[2,2,2-trichloro-1-(3-(3-chloro-phenyl)-thioureido)-ethyl]-benzamide

Uniqueness

3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide is unique due to its specific substitution pattern and the presence of both chloro and trichloro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H13Cl4N3OS

Molecular Weight

437.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl4N3OS/c17-11-6-4-5-10(9-11)13(24)22-14(16(18,19)20)23-15(25)21-12-7-2-1-3-8-12/h1-9,14H,(H,22,24)(H2,21,23,25)

InChI Key

DNKXRGQBJQEZRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.